![molecular formula C12H11NO3 B1268978 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid CAS No. 695191-66-3](/img/structure/B1268978.png)
2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid
Overview
Description
The compound “2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid” is a furan derivative with an aminomethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position. Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the phenyl and carboxylic acid groups may confer certain properties to the compound, such as increased acidity or reactivity compared to furan itself .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the furan ring, with the phenyl, aminomethyl, and carboxylic acid groups attached at the 5, 2, and 3 positions, respectively. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The aminomethyl group could participate in reactions typical of amines, such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid and aminomethyl groups could increase the compound’s solubility in water .Scientific Research Applications
Biomass Valorization
The compound could be used in the valorization of biomass-derived furfurals . Biomass valorization involves the conversion of biomass into fuels, chemicals, and materials. The compound could potentially be used as a catalyst or reagent in these processes .
Synthesis of Biopolymers
The compound could be used in the synthesis of biopolymers . For example, 5-(hydroxymethyl)furfural (HMF), a biomass-derived compound, has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .
Organic Chemistry Reagent
The compound could be used as a reagent in organic chemistry. It could be used in various synthetic transformations to produce structurally complex molecules with desired properties.
Solid-Phase Peptide Synthesis
The compound could be used in solid-phase peptide synthesis (SPPS). In SPPS, the compound could react with other activated amino acid derivatives to form an amide bond (peptide bond), building the desired peptide sequence.
Drug Synthesis
The compound could be used in the synthesis of drugs. Its unique properties make it ideal for various applications, including drug synthesis.
Biomolecular Studies
The compound could be used in biomolecular studies. It could be used to study the structure and function of biomolecules, and to develop new biomolecular technologies.
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-5-phenylfuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c13-7-11-9(12(14)15)6-10(16-11)8-4-2-1-3-5-8/h1-6H,7,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPCRGXYRNSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241782 | |
Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
695191-66-3 | |
Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695191-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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